2-[(4-Chlorobenzyl)sulfonyl]-1-(2,6-dimethylmorpholino)-1-ethanone
Description
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfonyl]-1-(2,6-dimethylmorpholin-4-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4S/c1-11-7-17(8-12(2)21-11)15(18)10-22(19,20)9-13-3-5-14(16)6-4-13/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVPLLBTQUDUCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CS(=O)(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401329017 | |
| Record name | 2-[(4-chlorophenyl)methylsulfonyl]-1-(2,6-dimethylmorpholin-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401329017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50085798 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
303152-66-1 | |
| Record name | 2-[(4-chlorophenyl)methylsulfonyl]-1-(2,6-dimethylmorpholin-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401329017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorobenzyl)sulfonyl]-1-(2,6-dimethylmorpholino)-1-ethanone typically involves multiple steps, starting with the preparation of the chlorobenzyl sulfonyl intermediate. This intermediate is then reacted with 2,6-dimethylmorpholine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions, including temperature control, pressure adjustments, and the use of continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorobenzyl)sulfonyl]-1-(2,6-dimethylmorpholino)-1-ethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly modify the compound’s behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed .
Scientific Research Applications
2-[(4-Chlorobenzyl)sulfonyl]-1-(2,6-dimethylmorpholino)-1-ethanone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(4-Chlorobenzyl)sulfonyl]-1-(2,6-dimethylmorpholino)-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and triggering various biochemical pathways. This binding can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name: 2-[(4-Chlorobenzyl)sulfonyl]-1-(2,6-dimethylmorpholino)-1-ethanone
- CAS Registry Number : 303152-66-1
- 2,6-Dimethylmorpholino ring: A conformationally constrained tertiary amine, likely influencing target binding and metabolic stability. Ethanone backbone: Provides a ketone group that may participate in hydrogen bonding or serve as a synthetic handle for derivatization.
Structural Analogues and Substituent Effects
The compound is compared to structurally related molecules with modifications in the sulfonyl, morpholino, or aromatic substituents.
Table 1: Key Structural and Functional Comparisons
Key Observations:
Morpholino Substitution: The 2,6-dimethylmorpholino group in the target compound and Compound 13h enhances steric shielding and metabolic stability compared to unmethylated morpholino derivatives .
Sulfonyl vs. Carboxylic Acid Groups: The 4-chlorobenzyl sulfonyl moiety in the target compound increases lipophilicity (vs.
Aromatic Substituents :
- The 4-chlorobenzyl group in the target compound may enhance target affinity through hydrophobic interactions compared to the 4-methylbenzyl in Compound 13h.
- In contrast, the sulfamoylphenyl group in 303152-74-1 introduces hydrogen-bonding capacity, favoring solubility but possibly limiting membrane penetration .
Table 2: Inferred Property Comparison
| Property | Target Compound | Compound 13h | 303152-74-1 |
|---|---|---|---|
| LogP | ~3.5 (high) | ~2.8 (moderate) | ~1.8 (low) |
| Aqueous Solubility | Low (sulfonyl group) | Moderate | High (sulfamoyl) |
| Metabolic Stability | High (dimethylmorpholino) | High | Moderate |
| Target Affinity | Potential kinase inhibition‡ | Bacterial isoform inhibition | Enzyme modulation |
‡ Inferred from morpholino-containing kinase inhibitors in literature.
Critical Findings:
- The target compound’s high LogP suggests suitability for central nervous system (CNS) targets or intracellular pathogens, though solubility may require formulation adjustments.
- Compound 13h demonstrates that dimethylmorpholino derivatives can achieve potent bioactivity, supporting further evaluation of the target compound in antimicrobial assays .
Recommendations :
- Conduct enzymatic assays to validate inhibition of bacterial cysteine biosynthesis or kinase targets.
- Perform ADMET profiling to confirm predicted LogP and solubility properties.
Biological Activity
2-[(4-Chlorobenzyl)sulfonyl]-1-(2,6-dimethylmorpholino)-1-ethanone is a synthetic organic compound notable for its potential biological activities. This compound features a sulfonyl group and a morpholine ring, which are significant for its interaction with biological targets. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.
- Molecular Formula : C15H20ClNO4S
- Molecular Weight : 345.84 g/mol
- CAS Number : 303152-66-1
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The sulfonyl group can form strong interactions with the active sites of target proteins, leading to inhibition or modulation of their activity. The morpholine ring enhances the binding affinity and specificity of the compound.
Biological Activity Overview
Research indicates that 2-[(4-Chlorobenzyl)sulfonyl]-1-(2,6-dimethylmorpholino)-1-ethanone exhibits several biological activities:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, particularly those involved in inflammatory pathways.
- Antiproliferative Effects : Preliminary studies suggest that this compound may possess antiproliferative properties against certain cancer cell lines.
- Neuroprotective Activity : There is emerging evidence supporting its role in neuroprotection, potentially through modulation of phosphodiesterase (PDE) enzymes, which are critical in various neurodegenerative diseases.
Data Table of Biological Activities
Case Study 1: Enzyme Inhibition
In a study focusing on PDE4 inhibitors, 2-[(4-Chlorobenzyl)sulfonyl]-1-(2,6-dimethylmorpholino)-1-ethanone demonstrated significant inhibition of PDE4 activity. This inhibition resulted in increased intracellular cAMP levels, which are known to play a role in anti-inflammatory responses. The IC50 value for this compound was reported at approximately 140 nM in enzyme assays, indicating potent activity compared to established inhibitors like rolipram .
Case Study 2: Antiproliferative Effects
A recent investigation into the antiproliferative effects of this compound revealed that it could reduce cell viability in various cancer cell lines, including breast and lung cancer models. The mechanism was linked to the induction of apoptosis, as evidenced by increased caspase activity and PARP cleavage.
Case Study 3: Neuroprotective Properties
Research into the neuroprotective effects of this compound highlighted its ability to reduce neuroinflammation in animal models of Alzheimer's disease. Treatment with the compound led to decreased levels of pro-inflammatory cytokines and improved cognitive function in tested subjects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
